Lobeline, (+)-

Description

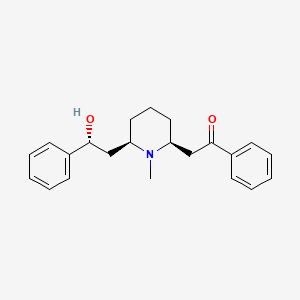

Structure

3D Structure

Properties

Key on ui mechanism of action |

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration. |

|---|---|

CAS No. |

246018-80-4 |

Molecular Formula |

C22H27NO2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1 |

InChI Key |

MXYUKLILVYORSK-QHAWAJNXSA-N |

SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |

Appearance |

Solid powder |

Other CAS No. |

246018-80-4 90-69-7 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lobeline Lobeline Sulfate Smokeless Sulfate, Lobeline |

Origin of Product |

United States |

Ii. Natural Occurrence, Isolation, and Biosynthesis of + Lobeline

Botanical Sources and Distribution of Lobeline-Containing Lobelia Species

Lobeline (B1674988) is a piperidine (B6355638) alkaloid notably present in several species of the Lobelia genus, which is part of the Campanulaceae family. wikipedia.orgherbrally.comwikipedia.org Key sources include Lobelia inflata, commonly known as Indian tobacco, Lobelia tupa (Devil's tobacco), Lobelia siphilitica (great lobelia), Lobelia chinensis, and Hippobroma longiflora. wikipedia.org Lobelia inflata is native to eastern North America, including southeastern Canada and the eastern United States, extending west to Kansas and south to Alabama. herbrally.com The genus Lobelia encompasses around 415 species with a subcosmopolitan distribution, predominantly in tropical to warm temperate regions. wikipedia.org Lobelia inflata is typically found in dry fields, pasture grounds, and woodland pastures. henriettes-herb.com The alkaloid is present throughout the plant, with higher concentrations often found in the seeds. henriettes-herb.comaustinpublishinggroup.com

The concentration of lobeline can vary depending on factors such as plant maturity and cultivation conditions. For instance, lobeline content tends to decrease with plant maturity, although the total yield per plant may increase due to greater biomass accumulation. electricveg.com Cultivated plants may exhibit higher and less variable lobeline content compared to wild plants. electricveg.com Studies have also indicated that fertilization, particularly with nitrogen and magnesium, can positively impact both lobeline concentration and dry biomass in L. inflata. electricveg.com

Here is a table summarizing some key lobeline-containing Lobelia species and their distribution:

| Botanical Name | Common Name | Geographic Distribution |

| Lobelia inflata | Indian Tobacco | Eastern North America (southeastern Canada, eastern U.S.) |

| Lobelia tupa | Devil's Tobacco | |

| Lobelia siphilitica | Great Lobelia | |

| Lobelia chinensis | ||

| Hippobroma longiflora |

Biosynthetic Pathways of the Piperidine Nucleus

The piperidine nucleus, a core structural component of lobeline, is derived from the amino acid lysine (B10760008). rsc.orgrsc.orgresearchgate.netaustinpublishinggroup.comfrontiersin.orgresearchgate.net The biosynthesis proceeds through a series of enzymatic steps.

Research using tracer methods has investigated the incorporation of lysine into the piperidine ring of lobeline. Studies in Lobelia inflata have shown that the piperidine nucleus is derived from lysine via a symmetrical intermediate. rsc.orgrsc.orgresearchgate.net This contrasts with the biosynthesis of some other piperidine alkaloids, such as those in Sedum acre and certain Lythraceae alkaloids, where lysine is incorporated via a nonsymmetrical intermediate, likely Δ1-piperideine-2-carboxylic acid or 2,3,4,5-tetrahydropyridine. researchgate.netresearchgate.netresearchgate.net

While cadaverine (B124047) (pentane-1,5-diamine) is a symmetrical molecule formed by the decarboxylation of lysine, its role as an intermediate in lobeline biosynthesis has been a subject of investigation. Early studies suggested cadaverine could be involved rsc.org, but later tracer experiments indicated that cadaverine is not an intermediate in the biosynthesis of lobeline from lysine in L. inflata. rsc.org However, cadaverine is considered a precursor for other alkaloids with piperidine or pyridine (B92270) rings. nih.gov The incorporation pattern of lysine into different alkaloids (symmetrical vs. nonsymmetrical) might depend on whether enzyme-bound cadaverine or free cadaverine is formed from the stereospecific decarboxylation of lysine, influenced by the dissociation constant of the cadaverine-enzyme complex. mcmaster.ca

Key enzymatic steps are involved in the conversion of lysine to the piperidine ring. Lysine decarboxylase (LDC) is a crucial enzyme that catalyzes the initial step, the decarboxylation of lysine to produce cadaverine. austinpublishinggroup.comaustinpublishinggroup.comfrontiersin.orgresearchgate.netnih.govnih.gov Following the formation of cadaverine, a series of reactions likely involving deamination, oxidation, and imine formation lead to the piperidinium (B107235) cation, which is a precursor to the piperidine ring. austinpublishinggroup.comaustinpublishinggroup.com Primary-amine oxidase (AOC) is another enzyme identified in the pathway leading to the piperidine ring of piperidine alkaloids. nih.gov While the exact sequence of all enzymatic conversions in lobeline biosynthesis is still being elucidated austinpublishinggroup.com, LDC and AOC are recognized as participating in the production of precursors for the piperidine nucleus. austinpublishinggroup.comnih.gov

Lysine decarboxylase has been highlighted as the enzyme catalyzing the first committed step in the biosynthesis of quinolizidine (B1214090) alkaloids, which also originate from lysine. frontiersin.orgnih.govnih.gov Plant LDCs have been less studied at the molecular level compared to ornithine decarboxylases, despite their importance in the synthesis of various alkaloids. nih.gov

Biosynthesis of C6-C2 Units from Phenylalanine via Cinnamic Acid

In addition to the piperidine nucleus from lysine, lobeline contains two C6-C2 units, which are derived from phenylalanine. rsc.orgresearchgate.net The biosynthesis of these units involves the phenylpropanoid pathway, with phenylalanine serving as the precursor. austinpublishinggroup.com Phenylalanine ammonia-lyase (PAL) is the initial key enzyme in this pathway, catalyzing the deamination of phenylalanine to form cinnamic acid. austinpublishinggroup.comnih.govnih.gov Cinnamic acid is a known intermediate in the biosynthesis of the C6-C2 units of lobeline. rsc.org Further hydroxylation and oxidation reactions are likely required to form benzoylacetic acid, which is proposed as another precursor necessary for Lobelia alkaloid biosynthesis and is derived from phenylalanine via the phenylpropanoid pathway. austinpublishinggroup.comaustinpublishinggroup.com

The shikimate pathway provides the precursors for aromatic amino acids like phenylalanine, which then feed into pathways like the phenylpropanoid pathway for the synthesis of various secondary metabolites, including those contributing to the C6-C2 units of lobeline. gacbe.ac.in

Intermediates in the Biosynthesis of (+)-Lobeline and Related Alkaloids (e.g., cadaverine, phenacylpiperidine, lobelidione)

Several compounds have been investigated as potential intermediates in the biosynthesis of lobeline and related alkaloids. As mentioned, cadaverine is formed from lysine by LDC austinpublishinggroup.comaustinpublishinggroup.comfrontiersin.orgresearchgate.netnih.govnih.gov, but tracer studies in L. inflata suggest it is not a direct intermediate on the pathway from lysine to lobeline. rsc.org

α-Phenacylpiperidine is another proposed intermediate, particularly in the biosynthesis of lobinaline (B1209580), a related alkaloid found in Lobelia cardinalis. The piperidine nucleus of α-phenacylpiperidine is derived from lysine via a nonsymmetrical intermediate, and its sidechain originates from phenylalanine via cinnamic acid. researchgate.netresearchgate.net While lobinaline is formed by the dimerization of α-phenacylpiperidine researchgate.netresearchgate.net, the direct role of α-phenacylpiperidine as an intermediate in lobeline biosynthesis itself requires further clarification, although its structural relation makes it a plausible consideration within the broader context of Lobelia alkaloid biosynthesis.

Lobelanine (B1196011) has been suggested as a symmetrical intermediate involved in the biosynthesis of lobeline from phenylalanine and lysine, based on incorporation studies in Lobelia inflata. rsc.org The rapid turnover of lobelanine to lobeline might explain its potential low abundance in the plant. rsc.org

8,10-Diethyl-lobelidione, a related Lobelia alkaloid, has been shown through tracer experiments to be derived from lysine and acetate (B1210297) in L. inflata plants. rsc.org This indicates the involvement of different precursor pathways for various alkaloids within the same genus.

Here is a table of some proposed or related intermediates:

| Intermediate | Proposed Origin | Role in Lobeline Biosynthesis |

| Cadaverine | Lysine decarboxylation | Formed from lysine, but likely not a direct intermediate to lobeline rsc.org |

| α-Phenacylpiperidine | Lysine (piperidine ring) + Phenylalanine (sidechain) | Proposed intermediate in lobinaline biosynthesis researchgate.netresearchgate.net |

| Lobelanine | Lysine + Phenylalanine | Suggested symmetrical intermediate in lobeline biosynthesis rsc.org |

| 8,10-Diethyl-lobelidione | Lysine + Acetate | Biosynthesized in L. inflata, related to lobeline rsc.org |

Genetic and Enzymatic Regulation of Lobeline Biosynthesis

The biosynthesis of secondary metabolites, including alkaloids, is under genetic and enzymatic control. While significant progress has been made in understanding the biosynthetic pathways of various piperidine alkaloids nih.gov, the exact sequence of reactions and the specific enzymes involved in all steps of lobeline biosynthesis are not yet fully known. austinpublishinggroup.com

Recent genomic studies on Lobelia seguinii have proposed eight enzymes involved in the lobeline biosynthesis pathway. nih.gov Molecular cloning and heterologous expression of phenylalanine ammonia-lyase (PAL) from L. seguinii have verified its function in catalyzing the conversion of phenylalanine to cinnamic acid, highlighting the role of specific enzymes in the pathway. nih.gov

Research on other plant alkaloid biosynthetic pathways, such as quinolizidine alkaloids, has identified key enzymes like lysine decarboxylase (LDC) and primary-amine oxidase (AOC) and has begun to explore the genes encoding them. frontiersin.orgnih.govnih.gov The identification and characterization of genes encoding enzymes involved in lobeline biosynthesis are ongoing areas of research. austinpublishinggroup.com Advances in genomics, transcriptomics, and bioinformatics are facilitating the elucidation of these pathways and their regulatory mechanisms. nih.gov Understanding the genetic and enzymatic regulation is crucial for potential metabolic engineering approaches to enhance lobeline production.

The regulation of metabolic pathways often involves complex transcriptional and metabolic control mechanisms. mdpi.comulb.be While specific details on the genetic and enzymatic regulation solely of lobeline biosynthesis are still emerging, studies on related pathways provide insights into the potential mechanisms, such as the regulation of enzyme activity and gene expression in response to metabolic signals. ulb.bemdpi.com

Comparative Biosynthesis with Structurally Related Lobelia Alkaloids (e.g., Lobinaline, Norlobeline, Lobelanidine (B1674987), Norlobelanine)

The biosynthesis of (+)-lobeline and its structurally related alkaloids in Lobelia inflata involves a complex pathway primarily originating from the amino acids L-lysine and L-phenylalanine. While the exact sequence of all reactions and the specific enzymes involved in the biosynthesis of all related alkaloids are not yet fully elucidated, significant progress has been made in understanding the core steps and the relationships between these compounds.

The central piperidine ring of these alkaloids is derived from L-lysine. The initial step involves the decarboxylation of L-lysine to yield cadaverine, a reaction catalyzed by Lysine Decarboxylase (LDC). austinpublishinggroup.comaustinpublishinggroup.comnih.gov Cadaverine then undergoes a series of reactions, likely including deamination, oxidation, and imine formation, to produce the piperidinium cation, a key intermediate for various lysine-derived alkaloids. austinpublishinggroup.comaustinpublishinggroup.comnih.gov

The side chains of lobeline and many other Lobelia alkaloids are derived from phenylalanine. rsc.org Phenylalanine is converted to cinnamic acid via the action of Phenylalanine Ammonia-Lyase (PAL), and further hydroxylation and oxidation steps are proposed to lead to benzoylacetic acid, a crucial precursor for the side chains. austinpublishinggroup.comaustinpublishinggroup.com

Lobelia alkaloids can be broadly categorized based on the substitutions on the piperidine ring. Lobeline, lobelanine, and lobelanidine belong to a group characterized by two phenyl substitutions. austinpublishinggroup.com Norlobeline and norlobelanine (B358409) are related structures that lack the N-methyl group present in lobeline and lobelanine, respectively. Lobelanidine is a reduced form of lobelanine, with the benzoyl groups reduced to β-hydroxyphenethyl groups. sciencemadness.org

Studies using radiolabeled precursors have provided insights into the biosynthetic relationships. Administration of [N-methyl-14C]lobelanine to Lobelia inflata plants resulted in the incorporation of radioactivity into lobeline, suggesting that lobelanine acts as a symmetrical intermediate in the biosynthesis of lobeline from phenylalanine and lysine. rsc.orgrsc.org This suggests a pathway where lobelanine is formed and subsequently converted to lobeline.

Lobelanidine is proposed to be formed by the reduction of the benzoyl groups in lobelanine. scribd.com Conversely, oxidation of lobelanidine can yield lobelanine. scribd.com The relationship between lobeline and lobelanidine is also evident, as reduction of lobeline can furnish lobelanidine. scribd.com

Norlobeline and norlobelanine are likely involved in related pathways, potentially as demethylated precursors or catabolic products of lobeline and lobelanine, respectively. The presence of these nor-compounds highlights variations in the later stages of biosynthesis or metabolism among different Lobelia alkaloids.

Lobinaline, another alkaloid found in Lobelia species (e.g., Lobelia cardinalis), has a distinct biosynthesis compared to lobeline. Tracer studies indicate that lobinaline is likely formed by the dimerization of α-phenacylpiperidine. researchgate.net In the biosynthesis of α-phenacylpiperidine, the piperidine nucleus is derived from lysine via a non-symmetrical intermediate, and the side chain originates from phenylalanine. researchgate.net This contrasts with the proposed symmetrical intermediate (lobelanine) in lobeline biosynthesis. rsc.orgrsc.orgresearchgate.net

While the precise enzymatic steps and regulatory mechanisms governing the biosynthesis of each of these related alkaloids are still under investigation, the available research indicates shared initial steps involving lysine and phenylalanine, followed by divergent pathways leading to the diverse array of Lobelia alkaloids. The proposed biosynthetic relationships are summarized in the table below.

| Alkaloid | Proposed Precursors | Relationship to Lobeline Biosynthesis | Notes |

| (+)-Lobeline | Lysine, Phenylalanine | End product, potentially via Lobelanine | Major alkaloid in L. inflata. researchgate.net |

| Lobinaline | Lysine, Phenylalanine | Formed by dimerization of α-phenacylpiperidine | Biosynthesis differs from lobeline. researchgate.net |

| Norlobeline | Likely related to Lobeline/Lobelanine | Demethylated form of Lobeline or precursor/product | Contains a secondary amine. sciencemadness.org |

| Lobelanidine | Lysine, Phenylalanine, via Lobelanine | Reduced form of Lobelanine | Can be formed by reduction of Lobeline. scribd.com |

| Norlobelanine | Likely related to Lobelanine | Demethylated form of Lobelanine or precursor/product | Contains a secondary amine. sciencemadness.org |

Further research is needed to fully characterize the enzymes and genes involved in these pathways and to understand the regulatory mechanisms that lead to the production of specific alkaloid profiles in different Lobelia species and under varying conditions.

Iii. Synthetic Methodologies and Chemical Modifications of + Lobeline

Asymmetric Synthesis of (+)-Lobeline and its Enantiomers

Asymmetric synthesis is crucial for obtaining specific enantiomers of lobeline (B1674988), such as the naturally occurring (−)-lobeline (2R,6S,10S stereoisomer) and its enantiomer, (+)-lobeline. Several approaches have been developed for the asymmetric synthesis of lobeline and its precursors. One method involves an efficient asymmetric hydrogenation process for preparing (−)-lobeline from 2,6-cis-lobelanine on an industrial scale. This process utilizes a catalyst system containing dichloro-bis-[(cycloocta-1,5-diene)rhodium (I)] and a specific chiral phosphine (B1218219) ligand, achieving good yields and high optical purity. nih.gov

Another asymmetric synthesis of (−)-lobeline has been reported via the desymmetrization of lobelanidine (B1674987) using a non-enzymatic, enantioselective acyl transfer catalyst. nih.gov Enzymatic methods have also been explored, such as the synthesis of (−)-lobeline via enzymatic desymmetrization of lobelanidine using Candida antarctica lipase (B570770) B (CAL-B) in the presence of vinyl acetate (B1210297). This method yielded a monoester with high enantiomeric excess. nih.govuniovi.es Highly stereoselective asymmetric syntheses of (−)-lobeline and (−)-sedamine starting from benzaldehyde (B42025) have also been described, utilizing a key syn-3,4-epoxyalcohol intermediate prepared with high diastereomeric excess. acs.org

Stereochemical Considerations and Isomerization Factors (e.g., cis-Lobeline to trans-Lobeline)

Lobeline is known to exist as both cis and trans isomers, and its stereochemistry, particularly at the C2 of the piperidine (B6355638) ring, is labile. nih.govresearchgate.net This lability can lead to epimerization, a pH-dependent process that occurs via a transient retro-aza Michael addition product, resulting in a mixture of 2R,6R-cis-lobeline and its 2S,6S-trans-isomer. nih.gov

The isomerization between cis- and trans-lobeline is a one-way process, converting only from cis to trans. researchgate.netmdpi.comnih.gov Studies have shown that temperature acts as a catalytic factor in this isomerization, while pH is a key influencing factor. researchgate.netmdpi.comnih.gov The presence and degree of isomerization can impact the pharmacological activity of lobeline. For example, different degrees of isomerization in lobeline injections have shown significant differences in respiratory excitatory effects in animal models, with the effect being significantly reduced in injections containing a higher percentage of trans-lobeline. mdpi.comnih.gov

Synthesis of Defunctionalized Lobeline Analogs (e.g., Lobelane (B1250731), Meso-transdiene (MTD))

Structural modifications of lobeline have led to the synthesis of defunctionalized analogs, such as lobelane and meso-transdiene (MTD). These analogs are characterized by the elimination of the hydroxyl and keto groups present in the linkers of lobeline. nih.gov

Lobelane is a lobeline analog with defunctionalized and saturated linkers. nih.gov It has been synthesized and identified through structure-activity relationship (SAR) studies as exhibiting greater potency and increased selectivity for the vesicular monoamine transporter 2 (VMAT2) compared to lobeline, while having reduced affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netresearchgate.netresearchgate.net Lobelane competitively inhibits dopamine (B1211576) uptake at VMAT2 and shows a higher binding affinity for the dihydrotetrabenazine (B1670615) binding site on VMAT2. researchgate.net

MTD is another defunctionalized lobeline analog, featuring unsaturated (double bonds) linkers. nih.gov Compared to lobeline, MTD has shown similar affinity for the VMAT2 binding site and decreased affinity for nAChRs, indicating increased selectivity for VMAT2. nih.gov Specific stereochemical forms of MTD and lobelane, along with other related analogs, have been synthesized to establish SARs within this class of VMAT2 ligands. nih.govacs.orgacs.org Both MTD and lobelane are optically inactive meso-compounds. acs.orgacs.org

Introduction of Novel Moieties for Enhanced Pharmacological Selectivity

Efforts have been directed towards modifying the chemical structure of lobeline to create compounds with enhanced selectivity for specific pharmacological targets, particularly VMAT2. researchgate.netresearchgate.netnih.gov The discovery of lobelane, a defunctionalized analog with improved VMAT2 selectivity over nAChRs, was a significant step in this direction. researchgate.netresearchgate.netresearchgate.net

Further structural modifications have involved replacing the phenyl groups of lobelane with other aromatic moieties. For instance, replacing the phenyl groups of lobelane with 1-naphthyl moieties resulted in the N-methyl-2,6-cis-bis(naphthaleneethyl)piperidine analog (1-NAP-lobelane), which demonstrated high potency and selectivity for VMAT2. nih.govacs.org Another example includes the synthesis of a water-soluble analog called quinlobelane, where the phenyl groups of lobelane were replaced with quinolyl groups, leading to stronger VMAT2 inhibition. frontiersin.org

Studies on des-keto lobeline analogs have also revealed the importance of stereochemistry at specific positions (C-8/C-10) for inhibiting serotonin (B10506) and dopamine transporters (SERT and DAT), and the role of double bonds in inhibiting DAT function. nih.gov These studies indicate that structural modifications can lead to analogs with high potency and selectivity at either DAT or SERT, in addition to VMAT2. nih.gov

Molecular hybridization has also been explored to develop more potent and selective ligands for nAChRs by combining pharmacophores of natural alkaloids like lobeline and nicotine (B1678760). rsc.org

Strategies for Modifying Water Solubility and Other Research-Oriented Properties

Modifying the water solubility and other physicochemical properties of lobeline and its analogs is an important aspect of research, influencing factors like absorption, distribution, and formulation. Lobelane, a defunctionalized analog, exhibits decreased water solubility compared to lobeline. researchgate.net

Strategies to improve water solubility have been investigated. One approach involved replacing the N-methyl moiety of the central piperidine ring of lobelane with a chiral N-1,2-dihydroxypropyl (N-1,2-diol) moiety. researchgate.net This structural modification was predicted to enhance water solubility based on computational modeling. researchgate.net An example of a water-soluble analog is R-N-(1,2-dihydroxypropyl)-2,6-cis-di-(4-methoxyphenethyl)piperidine hydrochloride (GZ-793A), a lobelane analog that interacts selectively with VMAT2. researchgate.net

Another strategy for enhancing water solubility and improving drug-likeness properties has involved the synthesis of 1,4-diphenethylpiperazine (B14732994) analogs. Some of these analogs have shown similar potency for inhibiting VMAT2 function compared to lobelane, while exhibiting enhanced water solubility. nih.gov

While specific detailed data tables on synthetic yields or precise solubility values for a wide range of analogs were not extensively available in the search results, the research findings highlight the systematic structural modifications undertaken to understand the impact on pharmacological activity and physicochemical properties like water solubility.

Iv. Molecular and Cellular Pharmacology of + Lobeline

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that play crucial roles in synaptic transmission in both the central and peripheral nervous systems. (+)-Lobeline has been shown to interact with various nAChR subtypes, exhibiting a complex pharmacological profile that includes agonist, partial agonist, and antagonist properties depending on the specific receptor subtype and experimental conditions.

Agonist, Partial Agonist, and Antagonist Properties at Specific nAChR Subtypes (e.g., α4β2, α3β2, α7)

(+)-Lobeline interacts with several neuronal nAChR subtypes, notably those containing the α4β2 and α3β2 subunits, as well as the homomeric α7 receptors. Studies have indicated that lobeline (B1674988) can act as a non-selective competitive antagonist at α4β2 and α3β2 nAChRs. researchgate.netnih.gov While initially classified as a nicotinic agonist and used as a smoking cessation agent, in vitro studies suggest that lobeline primarily alters presynaptic dopamine (B1211576) storage rather than acting as a direct nicotinic agonist. nih.gov However, other research describes lobeline as an atypical nicotinic ligand with agonist, antagonist (desensitizer), and potentiator actions, binding with high affinity to α4β2* nAChRs (Ki ~10 nM). windows.net Functional studies using Ca2+ influx assays have indicated that (-)-lobeline does not activate human α4β2 and α4β4 AChR subtypes, supporting its antagonistic activity at these subtypes. nih.govconicet.gov.ar

Studies on α7 nAChRs suggest that lobeline can exhibit partial agonist effects at this subtype. researchgate.net The complexity of lobeline's action is further highlighted by findings that it inhibits nicotine-evoked dopamine release and [3H]nicotine binding, acting as a potent antagonist at both α3β2* and α4β2* neuronal nicotinic receptor subtypes. researchgate.net

Ligand Binding Studies and Affinities (e.g., [3H]nicotine, [3H]cytisine, [3H]MLA)

Ligand binding studies have been instrumental in characterizing the affinity of (+)-lobeline for different nAChR subtypes. (+)-Lobeline competes with high affinity for nAChRs labeled by various tritiated agonist ligands, including [3H]cytisine and [3H]nicotine. nih.govnih.gov

Studies using [3H]cytisine binding in rat brain homogenates have shown that (-)-lobeline competes for these high-affinity binding sites. nih.govnih.gov The rank order of potencies for displacement of [3H]cytisine, [3H]nicotine, and [3H]methylcarbamylcholine in rat brain was (-)-cytisine > (-)-nicotine > (-)-lobeline = methylcarbamylcholine. nih.gov

For human α4β2 and α4β4 AChRs, (-)-lobeline shows a higher binding affinity for the [3H]cytisine sites at hα4β4 compared to hα4β2 AChRs. nih.govconicet.gov.ar Specifically, the Ki value for (-)-lobeline binding to hα4β4 AChR was approximately 1.82 ± 0.07 nM, while for hα4β2 AChR, it was approximately 4.90 ± 0.30 nM. conicet.gov.ar

Binding studies using [3H]epibatidine have also been employed to assess lobeline's affinity for α4β2 nAChRs, with reported Ki values in the nanomolar range. guidetopharmacology.org For α7 nAChRs, assessed via [3H]MLA displacement, lobeline shows lower affinity compared to its interaction with α4β2 receptors. guidetopharmacology.orguchile.cl

Here is a table summarizing some reported binding affinities:

| nAChR Subtype | Ligand Used | Species | Ki (nM) | Source |

| α4β2 | [3H]nicotine | Rat brain homogenate | 4 | guidetopharmacology.org |

| α4β2 | [3H]epibatidine | Rat (HEK293 cells) | 2 - 2.2 | guidetopharmacology.org |

| α4β2* | [3H]epibatidine | 5 | guidetopharmacology.org | |

| α4β4 | [3H]cytisine | Human | 1.82 ± 0.07 | conicet.gov.ar |

| α4β2 | [3H]cytisine | Human | 4.90 ± 0.30 | conicet.gov.ar |

| α4β4 | [3H]epibatidine | Rat (HEK293 cells) | 120 - 125.89 | guidetopharmacology.org |

| α7 | [3H]MLA | Human (SH-SY5Y cells) | 7943.28 | guidetopharmacology.org |

Note: Some sources indicate α4β2 or α3β2, where the asterisk denotes the potential presence of other subunits.

Molecular Recognition and Binding Poses at nAChR Binding Domains

Structural studies utilizing acetylcholine binding proteins (AChBPs), which are homologs of the extracellular ligand-binding domain of nAChRs, have provided insights into the molecular recognition of lobeline. nih.govesrf.fr X-ray crystal structures of AChBPs in complex with lobeline highlight the architecture of the binding pocket and the key contact residues involved. esrf.frpnas.orgnih.gov

In the humanized acetylcholine binding protein for α7 nAChRs (α7-AChBP), lobeline binds to the orthosteric binding site located at the interface between two subunits. nih.govpnas.org In α7-AChBP, lobeline can adopt a "tweezer-like" conformation where its two aromatic rings interact with a conserved aromatic residue in loop D (W53 in α7-AChBP). pnas.org Key residues on the principal face of the α7 nAChR binding pocket involved in interactions with lobeline include W145 and Y184, forming π-cation and hydrophobic interactions, while Y191, C186, and C187 contribute hydrophobic interactions. mdpi.com On the complementary face, W53 and L116 are involved in T-shaped and hydrophobic-π interactions. mdpi.com

Structural studies with Capitella teleta AChBP (Ct-AChBP), a model for α4β2 nAChRs, show that lobeline's hydroxyl group interacts with backbone oxygens of S152 and W153. nih.gov The tertiary amine of the piperidine (B6355638) ring binds with the W153 backbone oxygen, and the carbonyl oxygen interacts with the W153 indole (B1671886) nitrogen. nih.gov Interactions on the complementary face are primarily hydrophobic, involving residues like I118, L126, and I128 in loop E. nih.gov These studies suggest that lobeline's molecular recognition at nAChRs involves a combination of hydrophobic, π-cation, and hydrogen bonding interactions, sometimes mediated by water molecules. nih.gov

Modulation of Ion Channel Function (e.g., 86Rb+ efflux)

The functional consequence of lobeline binding to nAChRs is the modulation of ion channel activity. As ligand-gated ion channels, nAChRs, upon activation, undergo a conformational change that opens an intrinsic ion pore, allowing the flux of cations such as Na+, K+, and Ca2+. windows.net

Interactions with Monoamine Transporters

In addition to its effects on nAChRs, (+)-Lobeline also interacts with monoamine transporters, particularly the vesicular monoamine transporter 2 (VMAT2). This interaction is considered a significant aspect of its pharmacological profile.

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

VMAT2 is a transport protein embedded in the membranes of synaptic vesicles in presynaptic neurons, responsible for packaging monoamine neurotransmitters such as dopamine, serotonin (B10506), norepinephrine (B1679862), epinephrine, and histamine (B1213489) into these vesicles for subsequent release. wikipedia.org (+)-Lobeline has been shown to interact with VMAT2, influencing the storage and release of monoamines, particularly dopamine. researchgate.netnih.govnih.govresearchgate.netoup.comoup.comingentaconnect.comnih.gov

Lobeline interacts with the tetrabenazine (B1681281) (TBZ) binding site on VMAT2. researchgate.netnih.govwikipedia.orgnih.govresearchgate.netingentaconnect.comnih.gov This interaction leads to the inhibition of dopamine uptake into synaptic vesicles. researchgate.netnih.govnih.govingentaconnect.comnih.gov Studies using [3H]dihydrotetrabenazine ([3H]DTBZ) binding have demonstrated that lobeline inhibits [3H]DTBZ binding to VMAT2 with an IC50 of approximately 0.90 µM, which is consistent with its reported IC50 of 0.88 µM for inhibiting [3H]DA uptake into rat striatal vesicles. nih.govingentaconnect.comnih.gov

Beyond inhibiting uptake, lobeline can also promote the release of dopamine from storage vesicles, although it appears to be less potent in evoking release compared to its effect on uptake inhibition. nih.govingentaconnect.comnih.gov For instance, in vitro studies showed that lobeline evoked [3H]DA release from preloaded synaptic vesicles with an EC50 of 25.3 µM, while inhibiting uptake with an IC50 of 0.90 µM, indicating a significantly higher potency for uptake inhibition. nih.gov

The interaction of lobeline with VMAT2 is considered a potential mechanism underlying its effects on psychostimulant abuse, as it can perturb the fundamental mechanisms of dopamine storage and release. researchgate.netnih.govoup.comoup.comingentaconnect.comnih.gov

Here is a table summarizing some data on lobeline's interaction with VMAT2:

| Interaction Type | Ligand/Substrate | Species/Preparation | IC50 or Ki (µM) | Source |

| Inhibition of Binding | [3H]DTBZ | Rat striatal synaptic vesicles | 0.90 | nih.govingentaconnect.comnih.gov |

| Inhibition of Uptake | [3H]DA | Rat striatal synaptic vesicles | 0.88 - 2 | nih.govnih.govingentaconnect.comnih.gov |

| Evoked Release | [3H]DA | Rat striatal synaptic vesicles | EC50 = 25.3 | nih.gov |

Inhibition of Dopamine Uptake into Synaptic Vesicles

Detailed research indicates that (+)-lobeline inhibits the uptake of [³H]dopamine into synaptic vesicles with high potency. For instance, an IC₅₀ value of 0.88 µM has been reported for this inhibition in rat striatal vesicles. nih.govnih.gov This suggests a specific and effective interaction with the vesicular uptake mechanism. nih.gov

Interaction with Tetrabenazine (TBZ) Binding Site

(+)-Lobeline interacts with the tetrabenazine (TBZ) binding site on the vesicular monoamine transporter 2 (VMAT2). drugbank.comresearchgate.netnih.gov This interaction is consistent with its ability to inhibit dopamine uptake into synaptic vesicles. nih.gov Studies have shown that (+)-lobeline inhibits the binding of [³H]dihydrotetrabenazine ([³H]DTBZ), a ligand for the high-affinity TBZ binding site on VMAT2. nih.gov The IC₅₀ value for (+)-lobeline's inhibition of [³H]DTBZ binding has been reported as 0.90 µM, which aligns closely with its potency for inhibiting [³H]dopamine uptake into vesicles. nih.gov This suggests that (+)-lobeline specifically interacts with the TBZ site on VMAT2 to exert its inhibitory effect on vesicular dopamine uptake. nih.gov In contrast, d-amphetamine, another monoamine modulator, inhibited [³H]DTBZ binding with a much higher IC₅₀ (39.4 µM), suggesting it interacts with a different site on VMAT2 compared to (+)-lobeline. nih.gov

A comparison of IC₅₀ values for the inhibition of [³H]DTBZ binding is presented in the table below:

| Compound | IC₅₀ ([³H]DTBZ binding) | Reference |

| (+)-Lobeline | 0.90 µM | nih.gov |

| d-amphetamine | 39.4 µM | nih.gov |

| (±)-Tetrabenazine | 13 ± 1 nM | researchgate.net |

| Lobelane (B1250731) | 970 ± 190 nM | researchgate.net |

Modulation of Dopamine Release from Storage Vesicles

Beyond inhibiting uptake, (+)-lobeline also modulates dopamine release from storage vesicles. It has been reported to promote dopamine release from storage vesicles within the presynaptic terminal. drugbank.comresearchgate.netnih.gov Studies using [³H]dopamine-preloaded synaptic vesicles have shown that (+)-lobeline can evoke [³H]dopamine release. nih.gov The EC₅₀ value for (+)-lobeline-evoked [³H]dopamine release was reported as 25.3 µM. nih.gov This indicates that while (+)-lobeline is potent at inhibiting dopamine uptake into vesicles, it is less potent at evoking dopamine release compared to its uptake inhibition effects. nih.gov

Dopamine Transporter (DAT) Interaction

(+)-Lobeline interacts with the dopamine transporter (DAT), a protein responsible for the reuptake of extracellular dopamine into the presynaptic neuron. wikipedia.orgresearchgate.netmedchemexpress.com This interaction contributes to (+)-lobeline's effects on extracellular dopamine levels. africanjournalofbiomedicalresearch.com

Inhibition of Dopamine Reuptake

(+)-Lobeline inhibits dopamine reuptake mediated by the dopamine transporter. wikipedia.orgafricanjournalofbiomedicalresearch.comspandidos-publications.com By blocking DAT-mediated dopamine reuptake, (+)-lobeline can increase extracellular dopamine levels in the brain. africanjournalofbiomedicalresearch.comspandidos-publications.com This mechanism may enhance dopaminergic signaling. africanjournalofbiomedicalresearch.com Studies have demonstrated that (+)-lobeline effectively inhibits DAT-mediated dopamine transportation. nih.gov The potency of (+)-lobeline at inhibiting DAT function has been reported, with an IC₅₀ value of 80 ± 12 µM for inhibiting [³H]dopamine uptake into synaptosomes. nih.gov Compared to its effect on vesicular uptake, (+)-lobeline appears less potent at inhibiting synaptosomal dopamine uptake. nih.gov

Serotonin Transporter Inhibition

(+)-Lobeline has also been shown to interact with the serotonin transporter (SERT). wikipedia.orgresearchgate.net It inhibits the reuptake of serotonin. wikipedia.org In vitro pharmacological evaluations have suggested potency for SERT inhibition. researchgate.net One study reported a Kᵢ value of 46.8 µM for (+)-lobeline at SERT. nih.gov

Other Receptor and Enzyme Interactions

In addition to its interactions with VMAT2, DAT, and SERT, (+)-lobeline has been reported to interact with other receptors and enzymes. It acts as a mixed agonist-antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), binding at the subunit interfaces of the extracellular domain. wikipedia.org Specifically, it is a potent antagonist at both α3β2() and α4β2() neuronal nicotinic receptor subtypes and has low affinity for α7(*) nAChRs. drugbank.comresearchgate.netnih.gov (+)-Lobeline has also been identified as an antagonist at μ-opioid receptors. wikipedia.org Furthermore, it may act as a P-glycoprotein inhibitor. wikipedia.org While some studies investigated its potential effects on enzymes like monoamine oxidase (MAO), findings suggest that (+)-lobeline does not inhibit MAO. researchgate.net

N-methyl-D-aspartate Receptors (NMDARs) Blockade and Excitotoxicity Mitigation

Studies indicate that (+)-lobeline can block the activity of N-methyl-D-aspartate receptors (NMDARs). This NMDAR blockade is suggested to be a mechanism underlying the neuroprotective potential of lobeline, particularly in mitigating glutamate-mediated excitotoxicity citeab.commims.combmrb.ioguidetopharmacology.orgguidetopharmacology.orgresearchgate.net. Excitotoxicity, often linked to excessive NMDAR activity and subsequent calcium overload, can lead to neuronal damage and death bmrb.ioguidetopharmacology.orgguidetopharmacology.org. Research, including in silico and in vitro studies, supports that lobeline's neuroprotective effects in excitotoxic conditions are mediated through the blockade of NMDAR activity citeab.commims.comresearchgate.net. Atomic-level interaction studies using molecular docking and dynamics simulations suggest that lobeline may bind to the ifenprodil (B1662929) binding site located at the heterodimer interface of the GluN1-GluN2B subunits of the NMDAR, thereby exerting ifenprodil-like activities mims.comguidetopharmacology.orgguidetopharmacology.org. Cell-based assays have provided evidence for lobeline's ability to block NMDAR channel activity guidetopharmacology.org.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

(+)-Lobeline has been identified as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) citeab.commims.comresearchgate.net. This inhibitory activity has been supported by in silico, in vitro, and biophysical studies citeab.commims.comresearchgate.net. Investigations into the binding profiles of lobeline suggest it possesses a higher affinity for AChE compared to BChE citeab.commims.comresearchgate.net. The structural similarities between lobeline and known AChE inhibitors, such as donepezil, initially led to the hypothesis that lobeline might also exhibit AChE inhibitory properties, which was subsequently confirmed through various studies citeab.commims.comresearchgate.net.

P-glycoprotein Inhibition

(+)-Lobeline has demonstrated the ability to inhibit P-glycoprotein (P-gp) activity cdutcm.edu.cnnih.govnih.govguidetopharmacology.orgnih.gov. P-gp is an efflux transporter that plays a significant role in multidrug resistance (MDR) in various cells, including tumor cells, by pumping a wide range of substrates, such as chemotherapy drugs, out of the cell nih.govguidetopharmacology.orgnih.gov. Studies have shown that lobeline can reverse P-gp dependent multidrug resistance in tumor cells nih.govguidetopharmacology.org. This inhibition of P-gp activity by lobeline can lead to increased intracellular accumulation of P-gp substrates, such as doxorubicin, in resistant tumor cells, thereby sensitizing them to the chemotherapy nih.govguidetopharmacology.orgnih.gov. Lobeline's mechanism of P-gp inhibition may involve substrate competition nih.gov.

Neurotransmitter Release and Metabolism

(+)-Lobeline influences the dynamics of neurotransmitters, particularly dopamine and norepinephrine.

Modulation of Dopamine (DA) Release and Intraneuronal Metabolism

The effects of (+)-lobeline on dopamine signaling are multifaceted. Lobeline has been reported to inhibit dopamine release evoked by nicotine (B1678760) and to reduce [³H]nicotine binding at certain neuronal nicotinic receptor subtypes, specifically α3β2 and α4β2 bmrb.ioroyalsocietypublishing.orgdergipark.org.trciteab.com. Unlike some other compounds, lobeline does not appear to directly release dopamine from presynaptic terminals bmrb.ioroyalsocietypublishing.orgdergipark.org.trciteab.com. Instead, it seems to induce the intraneuronal metabolism of dopamine bmrb.ioroyalsocietypublishing.orgdergipark.org.trciteab.com. A significant aspect of lobeline's interaction with the dopaminergic system involves its action on the vesicular monoamine transporter 2 (VMAT2) bmrb.iocdutcm.edu.cnroyalsocietypublishing.orgdergipark.org.trciteab.com. Lobeline interacts with the tetrabenazine-binding site on VMAT2, leading to inhibition of dopamine uptake into vesicles and promotion of dopamine release from these storage vesicles within the presynaptic terminal bmrb.ioroyalsocietypublishing.orgdergipark.org.trciteab.com. This mechanism suggests that lobeline perturbs the fundamental processes of dopamine storage and release bmrb.ioroyalsocietypublishing.orgdergipark.org.trciteab.com.

Effects on Norepinephrine (NE) Release

(+)-Lobeline has been shown to affect the release of norepinephrine (NE) wikipedia.orgresearchgate.netresearchgate.netwikipedia.orgnih.gov. Studies investigating the effect of lobeline on [³H]norepinephrine release in rat hippocampal slices and vas deferens have revealed complex, concentration-dependent effects researchgate.netnih.gov. Lobeline can induce the release of [³H]NE researchgate.netnih.gov. Furthermore, lobeline has been found to inhibit the uptake of [³H]NE into rat hippocampal synaptic vesicles and purified synaptosomes nih.gov. At higher concentrations, lobeline may also act as a nonselective Ca²⁺ channel antagonist, which could serve as a counterbalance to its transmitter-releasing actions by affecting pre- and postjunctional Ca²⁺ channels nih.gov.

Role in Regulation of Extracellular Neurotransmitter Levels

(+)-Lobeline exerts significant effects on the regulation of extracellular levels of several key neurotransmitters, including dopamine, norepinephrine, and serotonin. Research indicates that (+)-Lobeline influences dopaminergic neurotransmission by inhibiting dopamine reuptake and promoting the release of dopamine from storage vesicles. drugbank.commedchemexpress.comnih.govncats.ioresearchgate.netresearchgate.net This action is mediated, at least in part, through its interaction with the vesicular monoamine transporter 2 (VMAT2). drugbank.commedchemexpress.comnih.govncats.ioresearchgate.netresearchgate.net Studies have shown that (+)-Lobeline can stimulate dopamine release when administered alone. ncats.iowikipedia.org Conversely, it has been observed to reduce dopamine release induced by methamphetamine. ncats.iowikipedia.org The compound has been found to inhibit dopamine uptake into both synaptosomes and vesicles, with a reported IC50 of 80 µM for synaptosomal uptake and 0.88 µM for vesicular uptake in rat striatal preparations. medchemexpress.com

Intracellular Signaling Pathways and Molecular Mechanisms

The pharmacological effects of (+)-Lobeline are mediated through its influence on various intracellular signaling pathways and molecular mechanisms.

Modulation of brain-derived neurotrophic factor (BDNF) expression is considered a likely contributor to some of the observed effects of (+)-Lobeline, such as its antidepressant-like properties. researchgate.netafricanjournalofbiomedicalresearch.com Chronic treatment with (+)-Lobeline has been shown to reverse the reduction in BDNF expression in the hippocampus induced by chronic mild stress (CMS). researchgate.netnih.gov Similarly, (+)-Lobeline treatment prevented the decrease in BDNF expression and cell proliferation in the hippocampus that resulted from chronic unpredictable stress (CUS). nih.gov Targeting BDNF expression in the hippocampus is hypothesized to be a key mechanism underlying these effects. frontiersin.orgfrontiersin.org

(+)-Lobeline demonstrates protective effects against oxidative stress. africanjournalofbiomedicalresearch.commedkoo.comafricanjournalofbiomedicalresearch.com It has been shown to help prevent oxidative stress associated with the overactivity of N-methyl-D-aspartate receptors (NMDARs). africanjournalofbiomedicalresearch.com Studies indicate that (+)-Lobeline can improve acute lung injury, partly through its effects on oxidative stress pathways. medkoo.com In models of cerebral ischemia-reperfusion injury, (+)-Lobeline mitigated oxidative stress and inflammatory responses. africanjournalofbiomedicalresearch.com Treatment with (+)-Lobeline resulted in a decrease in malondialdehyde (MDA) levels, a marker indicative of lipid peroxidation. africanjournalofbiomedicalresearch.com This reduction in oxidative damage may be mediated by the compound's ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. africanjournalofbiomedicalresearch.com (+)-Lobeline has demonstrated antioxidant characteristics by directly scavenging ROS. africanjournalofbiomedicalresearch.com Furthermore, it has been shown to decrease DNA damage and oxidative stress induced by seizures. frontiersin.orgnih.gov

(+)-Lobeline has been reported to enhance synaptic plasticity. africanjournalofbiomedicalresearch.com Excitatory glutamatergic neurotransmission, particularly via NMDARs, is crucial for synaptic plasticity. researchgate.net The interactions between dopaminergic and glutamatergic signaling are critical for reward-related learning and play a role in drug-induced neuronal plasticity. uky.eduuky.edu The hippocampus is a brain region integrally linked to circuits involved in addiction, and alterations in its function can influence maladaptive behaviors. frontiersin.org Most studies investigating the involvement of nicotinic acetylcholine receptors (nAChRs) in synaptic plasticity have been conducted in the hippocampus. frontiersin.org Activation of nAChRs by nicotine is understood to influence the persistent potentiation of excitatory synapses. frontiersin.org

(+)-Lobeline modulates NMDARs, thereby blocking excitotoxicity linked to excessive glutamate (B1630785) signaling. africanjournalofbiomedicalresearch.com This blockade of NMDARs contributes to preventing calcium overload in neurons, which in turn reduces oxidative stress and cell death. africanjournalofbiomedicalresearch.com The anticonvulsant activity of (+)-Lobeline may be attributed to its ability to enhance GABAergic transmission. africanjournalofbiomedicalresearch.comresearchgate.net Studies in mice have shown that (+)-Lobeline significantly increased brain GABA levels. researchgate.netresearchgate.net (+)-Lobeline effectively antagonized seizures induced by strychnine, a glycine (B1666218) receptor antagonist, further supporting its broad-spectrum anticonvulsant activity and its interaction with inhibitory neurotransmission, as GABA is the major inhibitory neurotransmitter in the central nervous system. africanjournalofbiomedicalresearch.comresearchgate.net Excessive glutamate signaling through NMDARs is known to contribute to neuronal damage. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com (+)-Lobeline's capacity to block NMDARs helps to mitigate this excitotoxic damage. africanjournalofbiomedicalresearch.com Inhibitory GABA neurons in the ventral tegmental area (VTA) play a role in modulating tonic glutamate activation of dopamine neurons. nih.gov

Structure Activity Relationships Sar of + Lobeline and Its Analogs

The pharmacological profile of (+)-lobeline is complex, with activity at multiple biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov This multifaceted activity has spurred extensive research into its structure-activity relationships (SAR) to develop analogs with enhanced potency and selectivity for specific targets. Systematic structural modifications have been instrumental in delineating the molecular features responsible for its diverse biological effects. nih.gov

Vi. Preclinical Neurobiological and Pharmacological Investigations of + Lobeline

Studies in Animal Models of Neurodegenerative Conditions

Investigations in animal models have provided insights into the potential neuroprotective properties of (+)-Lobeline in the context of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Neuroprotective Effects in Parkinson's Disease Models (e.g., MPTP-induced dopaminergic neuron death)

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons, particularly in the substantia nigra. nih.govwikipedia.org The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is commonly used to induce a Parkinson's-like condition in animal models, leading to selective nigral dopaminergic lesions and a decrease in dopamine (B1211576) concentration in the striatum. nih.gov

Studies using MPTP-induced mouse models of PD have demonstrated that (+)-Lobeline can exert protective effects against dopaminergic neuron death. nih.govafricanjournalofbiomedicalresearch.comnih.gov For instance, administration of (+)-Lobeline (3 mg/kg) significantly reduced the loss of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum of MPTP-intoxicated mice. nih.govnih.govresearchgate.net TH is an enzyme involved in dopamine synthesis, and its reduced expression is indicative of dopaminergic neuron damage. This suggests that (+)-Lobeline may help preserve dopaminergic neuronal integrity in the face of neurotoxic insult. nih.govresearchgate.net

Alleviation of Behavioral Deficits and Immunoreactivity Loss in Key Brain Regions (e.g., substantia nigra, striatum)

In addition to its potential neuroprotective effects, (+)-Lobeline has been shown to alleviate behavioral deficits observed in animal models of PD. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com In MPTP-induced mice, (+)-Lobeline treatment (3 mg/kg) significantly reduced locomotive deficits detected in behavioral tests such as the rotarod and swim tests. nih.govnih.gov These behavioral improvements correlate with the observed reduction in neurotoxin-induced immunoreactivity loss in key brain regions like the substantia nigra and striatum. nih.govafricanjournalofbiomedicalresearch.comnih.govafricanjournalofbiomedicalresearch.com The substantia nigra pars compacta is a major source of dopaminergic projections to the striatum, and degeneration in this pathway is central to the motor symptoms of PD. nih.govwikipedia.org

Table 1: Effects of (+)-Lobeline on MPTP-Induced Deficits in Mice

| Treatment Group (Dosage) | Effect on Locomotor Deficits (Rotarod/Swim Tests) | Effect on TH Immunoreactivity (Substantia Nigra/Striatum) | Source(s) |

| MPTP + Saline | Significant deficits | Significant loss | nih.govnih.gov |

| MPTP + (+)-Lobeline (3 mg/kg) | Significantly reduced deficits | Markedly decreased loss | nih.govnih.gov |

Relevance to Alzheimer's Disease Research

While preclinical evidence regarding (+)-Lobeline's specific effects on amyloid-beta accumulation, a hallmark of Alzheimer's disease (AD), is limited, its ability to modulate neurotransmitter systems suggests a potential role in mitigating amyloid-related toxicity. africanjournalofbiomedicalresearch.com AD is a neurodegenerative disease characterized by progressive memory and cognitive impairment, with complex underlying pathogenesis. scienceopen.com Animal models, including transgenic and chemically induced models, are crucial tools for investigating AD pathogenesis and evaluating potential therapies. scienceopen.comnih.gov

(+)-Lobeline's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and its modulation of dopaminergic systems are mechanisms that could be relevant to AD research. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Enhanced cholinergic signaling through nAChR modulation could potentially influence amyloid precursor protein processing and clearance mechanisms. africanjournalofbiomedicalresearch.com Additionally, (+)-Lobeline has shown promise in improving cognitive function in preclinical studies, which may be linked to its interaction with nAChRs and modulation of brain-derived neurotrophic factor (BDNF) expression. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

Investigations in Psychostimulant Abuse Models

Preclinical studies have also investigated the potential of (+)-Lobeline as a therapeutic agent for psychostimulant abuse, focusing on its ability to attenuate the effects of drugs like amphetamine and methamphetamine. researchgate.netbioline.org.brnih.gov

Attenuation of Amphetamine and Methamphetamine Effects (e.g., hyperactivity, self-administration, drug discrimination)

(+)-Lobeline has been shown to reduce or block the in vitro and in vivo effects of abused psychostimulants in various rodent models. researchgate.netbioline.org.br It attenuates amphetamine-induced hyperactivity, drug discrimination, and self-administration in rats. africanjournalofbiomedicalresearch.comresearchgate.netbioline.org.brnih.gov Similarly, (+)-Lobeline decreases methamphetamine self-administration in rats and attenuates methamphetamine-induced hyperactivity and interoceptive cues in drug discrimination assays. bioline.org.brnih.govresearchgate.netdovepress.comnih.gov Notably, (+)-Lobeline does not appear to support self-administration in rats, suggesting a low potential for abuse liability. researchgate.netnih.govnih.gov

Table 2: Attenuation of Psychostimulant Effects by (+)-Lobeline in Animal Models

| Psychostimulant | Effect Attenuated by (+)-Lobeline | Animal Model | Source(s) |

| Amphetamine | Hyperactivity, Drug Discrimination, Self-Administration | Rat | africanjournalofbiomedicalresearch.comresearchgate.netbioline.org.brnih.gov |

| Methamphetamine | Self-Administration, Hyperactivity, Drug Discrimination Cues | Rat, Mouse | bioline.org.brnih.govresearchgate.netdovepress.comnih.gov |

Inhibition of Psychostimulant-Induced Dopamine Release and Neurotoxicity

A key mechanism underlying the effects of psychostimulants like amphetamine and methamphetamine is their impact on dopamine systems, particularly the release and reuptake of dopamine. researchgate.netnih.govnih.gov (+)-Lobeline interacts with proteins involved in dopamine storage and release, including the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). researchgate.netbioline.org.brnih.govnih.govnih.gov

(+)-Lobeline has been found to inhibit amphetamine-induced dopamine release in vitro. africanjournalofbiomedicalresearch.comresearchgate.net It also diminishes methamphetamine-induced changes in dopamine storage. bioline.org.br Reevaluation of (+)-Lobeline's mechanism suggests its primary action involves the inhibition of dopamine uptake and promotion of dopamine release from storage vesicles within the presynaptic terminal, mediated by an interaction with the tetrabenazine-binding site on VMAT2. africanjournalofbiomedicalresearch.comresearchgate.net This interaction with VMAT2 is considered particularly important for its attenuation of amphetamine-evoked dopamine release. nih.gov Furthermore, (+)-Lobeline may offer protection against methamphetamine neurotoxicity through its interaction at VMAT2. nih.gov

Table 3: Effects of (+)-Lobeline on Dopamine Modulation

| Mechanism | Effect of (+)-Lobeline | Relevance to Psychostimulants | Source(s) |

| Amphetamine-induced Dopamine Release (in vitro) | Inhibited | Attenuation of effects | africanjournalofbiomedicalresearch.comresearchgate.net |

| Methamphetamine-induced Dopamine Storage | Diminished changes | Attenuation of effects | bioline.org.br |

| Dopamine Uptake (via VMAT2) | Inhibited | Modulation of dopamine release | africanjournalofbiomedicalresearch.comresearchgate.netnih.govnih.gov |

| Dopamine Release (from storage vesicles) | Promoted (via VMAT2 interaction) | Modulation of dopamine release | africanjournalofbiomedicalresearch.comresearchgate.net |

| Methamphetamine Neurotoxicity | Potential protection (via VMAT2 interaction) | Attenuation of harm | nih.gov |

Lack of Abuse Liability in Preclinical Models

Preclinical evaluations have indicated that (+)-Lobeline may possess a low potential for abuse. Studies in rats have shown that lobeline (B1674988) does not support self-administration, a key indicator used in preclinical assessments to predict a compound's abuse liability researchgate.netnih.gov. This suggests that, unlike many psychostimulants, (+)-Lobeline may not produce reinforcing effects that drive continued drug-seeking behavior researchgate.net. The lack of self-administration in animal models points towards a potentially favorable safety profile regarding addiction potential for (+)-Lobeline nih.gov.

Studies on Affective and Cognitive Function

Investigations into the effects of (+)-Lobeline on affective and cognitive function in preclinical models have yielded promising results. These studies explore its potential antidepressant-like effects, impact on learning and memory, and influence on hyperactivity in models relevant to Attention Deficit Hyperactivity Disorder (ADHD).

Antidepressant-Like Effects in Preclinical Models (e.g., forced swim test, tail suspension test)

Preclinical studies using established models of depression, such as the forced swim test (FST) and tail suspension test (TST), have investigated the antidepressant-like effects of lobeline nih.govresearchgate.netresearchgate.net. In the forced swim test, lobeline administration has been shown to significantly reduce immobility time in mice, an effect interpreted as indicative of antidepressant-like activity nih.govresearchgate.net. However, this effect was not consistently observed in the tail suspension test nih.gov.

Further research has explored the potential for lobeline to enhance the effects of commonly used antidepressants when administered in combination researchgate.netresearchgate.net. Co-administration of a fixed dose of lobeline with antidepressants such as reboxetine, fluoxetine, or bupropion (B1668061) resulted in a significant reduction in immobility time in both the TST and FST compared to the antidepressants administered alone researchgate.netresearchgate.net. These findings suggest that lobeline may have therapeutic potential as an adjunct treatment for major depression researchgate.net.

Studies have also investigated the neurobiological underpinnings of lobeline's antidepressant-like effects, examining its influence on neurochemical markers. Pretreatment with lobeline has been shown to attenuate forced swim stress-induced increases in plasma corticosterone (B1669441) levels nih.gov. Additionally, lobeline significantly reduced norepinephrine (B1679862) (NE) levels in the prefrontal cortex (PFC) following forced swim stress nih.gov. Lobeline has also been shown to reduce NE levels in the PFC and hippocampus during nicotine (B1678760) withdrawal in mice exhibiting depression-like behavior researchgate.net. These results suggest that the antidepressant-like effects of lobeline may involve targeting brain nicotinic acetylcholine receptors (nAChRs) and/or influencing neuroendocrine and brain noradrenergic systems nih.gov.

Table 1: Summary of Antidepressant-Like Effects of Lobeline in Preclinical Models

| Model | Effect of Lobeline Monotherapy | Effect of Lobeline + Antidepressant Combination | Neurochemical Correlates |

| Forced Swim Test (FST) | Reduced immobility time nih.govresearchgate.net | Significantly reduced immobility time researchgate.netresearchgate.net | Attenuated stress-induced corticosterone, Reduced NE in PFC nih.govresearchgate.net |

| Tail Suspension Test (TST) | No significant reduction in immobility nih.gov | Significantly reduced immobility time researchgate.netresearchgate.net | Not consistently reported |

Improvement of Cognitive Performance and Learning in Animal Models (e.g., radial-arm maze, spatial-discrimination water maze)

Preclinical investigations have explored the impact of lobeline on cognitive functions, including learning and memory, utilizing tasks such as the radial-arm maze and spatial-discrimination water maze nih.govresearchgate.netresearchgate.net. These maze paradigms are widely used in rodent studies to assess spatial learning and memory, including working and reference memory taylorandfrancis.comnih.govfrontiersin.orgscinews.uzdtic.mil.

Studies have indicated that lobeline can improve performance and learning in these cognitive models nih.govresearchgate.netresearchgate.net. The radial-arm maze typically involves animals learning to navigate a maze with multiple arms to find rewards, assessing spatial working and reference memory taylorandfrancis.comnih.gov. The spatial-discrimination water maze requires animals to learn the location of a submerged platform using spatial cues, primarily evaluating spatial reference memory scinews.uzdtic.mil.

Preclinical evidence suggests that lobeline's effects on cognitive performance may be related to its interactions with neurotransmitter systems involved in learning and memory, such as dopamine and norepinephrine nih.gov. While the precise mechanisms underlying lobeline's cognitive effects in these models are still being investigated, the observed improvements in maze performance indicate a potential for lobeline to positively influence spatial learning and memory processes in animal models nih.govresearchgate.netresearchgate.net.

Effects on Hyperactivity in Preclinical ADHD Models

Preclinical studies have investigated the effects of lobeline on hyperactivity, a core symptom of ADHD, using animal models where hyperactivity is induced pharmacologically or developmentally nih.govnih.govresearchgate.netresearchgate.net. Lobeline has demonstrated the ability to inhibit hyperactivity induced by psychostimulants such as nicotine and amphetamine in these models nih.govresearchgate.netresearchgate.net.

In models of neonatal ethanol (B145695) exposure, which can lead to persistent hyperactivity and alterations in dopamine systems relevant to ADHD pathology, lobeline has been shown to attenuate locomotor hyperactivity nih.gov. This effect was associated with reduced dopamine transporter (DAT) function in the prefrontal cortex in affected rats nih.gov.

Comparisons with standard ADHD medications like methylphenidate and amphetamine in some preclinical contexts suggest that lobeline may interact with dopaminergic systems, including DAT and the vesicular monoamine transporter-2 (VMAT2), although the precise mechanisms and similarities to stimulants are still under investigation nih.govuky.edu. While methylphenidate and amphetamine are known to affect DAT and VMAT2 function, studies comparing lobeline's effects on these transporters have shown differing results, suggesting potentially distinct mechanisms of action uky.edu. The ability of lobeline to reduce psychostimulant-induced hyperactivity and attenuate hyperactivity in developmental models highlights its potential as a non-stimulant therapeutic candidate for conditions involving excessive motor activity nih.gov.

Other Preclinical Pharmacological Activities

Beyond its effects on affective and cognitive function, preclinical research has uncovered other pharmacological properties of (+)-Lobeline, including anticonvulsant activity.

Anticonvulsant Properties in Seizure Models (e.g., pilocarpine-induced, pentylenetetrazol-induced, strychnine-induced)

Preclinical investigations have demonstrated that lobeline possesses anticonvulsant properties in various seizure models africanjournalofbiomedicalresearch.comnih.gov. Studies utilizing chemoconvulsant-induced seizure models, such as those induced by pentylenetetrazol (PTZ) and strychnine, have shown that lobeline administration can delay the onset of seizures and protect against seizure activity africanjournalofbiomedicalresearch.comnih.gov.

In the PTZ-induced seizure model, which is often used to identify compounds effective against myoclonic and absence seizures, lobeline significantly delayed and antagonized seizure onset nih.gov. Similarly, lobeline effectively antagonized seizures induced by strychnine, a glycine (B1666218) receptor antagonist that leads to increased excitability and convulsions africanjournalofbiomedicalresearch.comnih.gov.

The anticonvulsant effects of lobeline may be related to its influence on neurotransmitter systems involved in seizure control, particularly the gamma-aminobutyric acid (GABA)ergic system. Biochemical evaluations in mice have shown that lobeline can significantly increase brain GABA levels, suggesting that its anticonvulsant activity may, in part, be mediated by enhancing GABAergic transmission nih.gov. Given its activity across different seizure models and its potential to modulate GABA levels, lobeline is considered to hold potential as a therapeutic agent for treating epilepsy africanjournalofbiomedicalresearch.com.

Table 2: Anticonvulsant Effects of Lobeline in Preclinical Seizure Models

| Seizure Model | Effect of Lobeline | Proposed Mechanism |

| Pentylenetetrazol (PTZ) | Delayed and antagonized seizure onset nih.gov | May enhance GABAergic transmission nih.gov |

| Strychnine | Antagonized seizures africanjournalofbiomedicalresearch.comnih.gov | May enhance GABAergic transmission nih.gov |

| Pilocarpine | Not consistently reported in provided snippets | Not consistently reported |

Potential for Muscle Relaxant Properties

Preclinical studies have indicated that lobeline possesses properties that can affect neuromuscular transmission, suggesting a potential for muscle relaxant effects. Research examining the effects of lobeline on voltage-clamped endplates of frog sartorius and cutaneous pectoris muscles demonstrated that lobeline causes nondepolarizing neuromuscular blockade. nih.govpnas.org This action is similar to that of tubocurarine. nih.govpnas.org Lobeline appears to exert its effects through at least two distinct postjunctional actions: blocking the acetylcholine receptor and blocking the ionic channel associated with the acetylcholine receptor. nih.gov Higher doses or prolonged exposure to lobeline have been associated with ganglionic and neuromuscular blockade. ha.org.hk

Studies comparing the activity of various compounds at the muscle nicotinic acetylcholine receptor (nAChR) subtype have placed lobeline lower in efficacy compared to compounds like anatoxin and acetylcholine, but it still demonstrates activity at these receptors. wikipedia.org The effects on muscle are thought to involve indirect relaxation of smooth and skeletal muscle, potentially mediated by central nervous system effects consistent with the agonism of nicotinic receptors by lobeline and related alkaloids. ndnr.com Traditional or proposed uses for Lobelia species, the source of lobeline, have included muscle relaxation and addressing muscle spasms and tension. ndnr.comebsco.comadam.com

Modulation of Pain Pathways

Investigations into the effects of lobeline on pain pathways have yielded complex results in preclinical models. Studies using the tail-flick assay in mice have reported antinociceptive effects for (-)-lobeline. caymanchem.comlabscoop.com However, the route of administration appears to be a critical factor. Antinociception was observed after intrathecal administration of lobeline in tail-flick tests in mice, but not after subcutaneous administration. researchgate.netnih.gov Interestingly, subcutaneous administration of lobeline has been shown to enhance nicotine-induced antinociception in a dose-related manner in mice. researchgate.netnih.gov

Further research suggests that lobeline may interact with components of pain signaling pathways. For instance, alpha-lobeline, acting as a competitive antagonist, was found to block both the analgesic and algogenic (pain-inducing) responses elicited by intrathecal epibatidine, a potent nicotinic agonist. nih.gov This indicates an interaction with nicotinic receptors involved in spinal pain processing. Additionally, preclinical evidence suggests that lobeline may function as a mu opioid receptor antagonist, and its effects on blocking psychostimulant actions might be mediated through this opioid receptor antagonism. researchgate.netnih.gov The endogenous opioid system plays a significant role in the body's natural pain relief system, and interaction with mu opioid receptors could influence pain perception. youtube.com While animal studies hint at lobeline's potential to reduce pain, the evidence supporting these claims in humans is considered limited. ebsco.com

Anti-inflammatory Properties (Mechanistic Studies)

Preclinical studies have explored the anti-inflammatory properties of lobeline, particularly in the context of lung inflammation and injury. Lobeline has been shown to inhibit the release of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), from macrophages. battlegroundhealingarts.com It has also been reported to decrease levels of TNF-α and IL-6, suggesting a potential to inhibit the activation of microglia and astrocytes, which are key sources of inflammatory mediators in the brain. africanjournalofbiomedicalresearch.com

Mechanistic investigations suggest that lobeline's anti-inflammatory effects may involve the modulation of specific signaling pathways. In models of LPS-induced pulmonary inflammation, lobeline appears to utilize MAPK pathways and antioxidative enzyme (AOE) activity to attenuate the inflammatory response. nih.gov Studies have demonstrated that lobeline can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), NF-κB, and IκBα in LPS-stimulated cells. nih.gov The NF-κB signaling pathway is a crucial regulator of inflammatory gene expression.

Vii. Metabolism and Pharmacokinetics of + Lobeline in Preclinical Models

In Vitro Metabolism and Biotransformations

In vitro metabolism and biotransformation studies help to elucidate the enzymatic conversion of lobeline (B1674988) into various metabolites. Biotransformation refers to the metabolic conversion of chemicals, often making them more hydrophilic for easier elimination mdpi.com. These processes are primarily catalyzed by enzyme systems, with cytochrome P450 (CYP450) enzymes playing a significant role in oxidative metabolism, although other enzymes are also involved in Phase I and Phase II reactions mdpi.comuv.es.

While specific detailed pathways for (+)-lobeline's in vitro metabolism are not extensively detailed in the provided search results, the general principles of xenobiotic biotransformation apply. In vitro metabolite profiling and identification often involve incubating the compound with liver microsomes or S9 fractions from various species (e.g., mouse, rat, human) to cover both Phase I and Phase II metabolism enamine.net. Analysis is typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites and propose metabolic pathways enamine.netresearchgate.net.

Some research indicates that lobeline appears to induce the metabolism of dopamine (B1211576) intraneuronally, rather than releasing it from the presynaptic terminal researchgate.netresearchgate.netafricanjournalofbiomedicalresearch.comdrugbank.com. This suggests an interaction with endogenous metabolic processes.

Blood-Brain Barrier (BBB) Permeability

Penetration of the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system. The BBB is a selective barrier that regulates the passage of substances from the bloodstream into the brain nih.govfrontiersin.org.

Studies have demonstrated that lobeline can cross the blood-brain barrier. It has been shown to block the BBB basic amine transporter frontiersin.orgfrontiersin.orgresearchgate.net. Research using the in situ brain perfusion technique has evaluated if lobeline derivatives can access the brain via this transporter, suggesting they may enter the brain through this transport system nih.gov.

Preclinical studies have provided evidence of lobeline's ability to penetrate the BBB. In one study, after subcutaneous administration, lobeline was detected in both plasma and brain tissue of rats. The brain concentration (237 ng/ml) was higher than the plasma concentration (74.3 ng/ml) at a specific dose, implying penetration by both carrier and lipid-mediated mechanisms uky.edu.

The ability of compounds to cross the BBB is often assessed using metrics like LogBB (logarithm of the ratio of total steady-state concentration in brain to that in blood) or LogPS (logarithm of the permeability surface area product) in preclinical rodent studies nih.govfrontiersin.org. Computational models, such as quantitative structure-activity relationship (QSAR) models, are also being developed to predict BBB permeability based on chemical structure, which can help reduce the reliance on animal testing nih.govfrontiersin.org.

Based on the search results, the following data point regarding BBB penetration in rats can be presented:

| Administration Route | Dose | Time Point | Plasma Concentration (ng/ml) | Brain Concentration (ng/ml) | Brain:Plasma Ratio |

| Subcutaneous | Not specified | Not specified | 74.3 | 237 | ~3.2 |

Absorption and Distribution in Preclinical Models

Absorption is the process by which a compound enters the bloodstream, and distribution describes its movement throughout the body genoskin.comlovelacebiomedical.org. Preclinical studies in animal models are essential for understanding the absorption and distribution profiles of potential drug candidates genoskin.comrsc.org.

While detailed pharmacokinetic studies specifically on the absorption and distribution kinetics of (+)-lobeline are not extensively provided in the search results, some information can be inferred from the available data on its administration and presence in tissues.

Lobeline has been administered via various routes in preclinical studies, including oral, sublingual, subcutaneous (s.c.), and intraperitoneal (i.p.) injections frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org. The route of administration can significantly influence absorption rates and subsequent distribution genoskin.com. For instance, intraperitoneal administration of methamphetamine in rats results in faster maximum plasma levels compared to subcutaneous administration, although a significant portion undergoes first-pass metabolism uky.edu. While this specific data is for methamphetamine, it highlights the route-dependent variability in absorption in preclinical models.

Following absorption, lobeline is distributed throughout the body via the bloodstream. Distribution is influenced by factors such as blood flow, protein binding, and tissue permeability genoskin.com. As discussed in Section 7.2, lobeline has been shown to reach the brain in preclinical models after systemic administration uky.edu.